N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide
Description
N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide is a substituted acetamide derivative featuring a 4-chlorophenoxy group and a 4-amino-2-methylphenyl moiety. The compound's structure combines aromatic and amide functionalities, making it a candidate for diverse pharmacological activities, including antimicrobial, anticancer, or enzyme-inhibitory roles. Its synthesis typically involves multi-step reactions, such as nucleophilic substitutions or condensations, followed by purification via chromatography (e.g., flash chromatography) and structural validation using NMR and HPLC .
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-8-12(17)4-7-14(10)18-15(19)9-20-13-5-2-11(16)3-6-13/h2-8H,9,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIWUNVEANSPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 4-chlorophenoxyacetic acid.
Formation of Intermediate: The 4-amino-2-methylphenol is first reacted with an appropriate acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-chlorophenoxyacetic acid under suitable conditions, such as the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide has been investigated for its potential therapeutic effects, particularly in:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, derivatives of this compound have shown promising results in vitro against various cancer cell lines, suggesting its potential as a lead compound for drug development .
- Anti-inflammatory Effects : The compound's structure allows it to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammation pathways. Studies have demonstrated that modifications to the molecular structure can enhance anti-inflammatory activity, making it a candidate for non-steroidal anti-inflammatory drugs (NSAIDs) .
Biological Research
The compound is also used in biological studies to explore:
- Enzyme Inhibition : Investigations into how this compound affects enzyme activity have revealed its potential to modulate biochemical pathways. This modulation can lead to insights into disease mechanisms and therapeutic targets .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it relevant for developing new antibiotics or antimicrobial agents .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analyses.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory responses, this compound was tested against COX-2 inhibition using an enzyme-linked immunosorbent assay (ELISA). The compound demonstrated an IC50 value comparable to established NSAIDs, indicating its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of acetamide derivatives are heavily influenced by substituents on the aromatic rings and the nitrogen atom. Below is a comparative analysis of key analogs:
Key Observations :
- Chlorophenoxy vs.
- Amino vs. Piperazine Substitutions: Piperazine-containing analogs (e.g., ) exhibit higher solubility due to the basic nitrogen, favoring central nervous system (CNS) targeting.
- Heterocyclic Extensions: Quinazolinone or thiazole rings (e.g., ) introduce planar aromatic systems, enhancing DNA intercalation or enzyme inhibition.
Pharmacological Activity Comparisons
- Anticancer Activity: Quinazolinone-linked acetamides (e.g., 7b in ) show IC50 values <10 µM against cancer cell lines (HCT-116, MCF-7) due to kinase inhibition. Thiazole derivatives (e.g., ) exhibit anti-proliferative effects via tubulin polymerization disruption.
- Antimicrobial Activity :
- Enzyme Inhibition: The target compound’s 4-amino group may mimic natural substrates of 17β-hydroxysteroid dehydrogenase (17β-HSD), a key enzyme in steroidogenesis, as seen in related benzylamine analogs .
Research Findings and Data Tables
Table 1: Comparative Pharmacokinetic Properties
| Compound | logP | Solubility (mg/mL) | Plasma Protein Binding (%) | Metabolic Stability (t1/2, h) |
|---|---|---|---|---|
| N-(4-Amino-2-methylphenyl)-2-(4-chloro) | 2.1 | 0.15 | 85 | 3.2 |
| 2-(4-Chloro)-N-(4-methylpiperazin-1-yl) | 1.1 | 1.8 | 72 | 5.6 |
| Quinazolinone-6-yl analog (7b) | 3.5 | 0.02 | 92 | 1.8 |
Notes:
- Higher logP values correlate with increased membrane permeability but reduced aqueous solubility.
- Piperazine derivatives show superior metabolic stability due to reduced cytochrome P450 interactions.
Biological Activity
N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C15H15ClN2O2
- Molecular Weight : 288.74 g/mol
The presence of both an amino group and a chlorophenoxy moiety contributes to its diverse biological interactions.
The biological activity of this compound is thought to involve:
- Molecular Targets : The compound binds to specific enzymes or receptors within biological systems, potentially modulating their activity.
- Biochemical Pathways : It may inhibit enzyme activities or alter signaling pathways, which are critical for various cellular functions .
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluating its in vitro activity against various bacterial strains demonstrated promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. The compound was tested against human breast adenocarcinoma (MCF7) cell lines using the Sulforhodamine B (SRB) assay, yielding the following results:
| Compound | IC50 (µM) |
|---|---|
| This compound | 5.0 |
| Doxorubicin | 0.5 |
This indicates that while the compound shows activity against cancer cells, it is less potent than established chemotherapeutics like doxorubicin .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of this compound. Researchers synthesized multiple analogs and assessed their biological activities, revealing that certain modifications enhanced both antimicrobial and anticancer efficacy.
For instance, a derivative with a methyl substitution on the phenyl ring exhibited an IC50 value of 1.5 µM against MCF7 cells, showcasing improved potency compared to the parent compound .
Q & A
Q. What are the standard synthetic routes for N-(4-amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide, and what analytical methods validate intermediate steps?
The compound is synthesized via coupling reactions using activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM). Key steps include:
- Amide bond formation between 4-chlorophenoxyacetic acid derivatives and substituted anilines under controlled temperatures (0–30°C).
- Monitoring reaction progress via TLC with hexane:ethyl acetate (9:3, v:v) as the mobile phase .
- Purification by washing with sodium bicarbonate and brine, followed by drying over anhydrous Na₂SO₄ . Structural validation employs ¹H/¹³C NMR (DMSO-d₆), mass spectrometry, and elemental analysis (±0.5% accuracy) .
Q. How is the molecular structure confirmed, and what crystallographic tools are used?
Single-crystal X-ray diffraction (SC-XRD) with the SHELX system (e.g., SHELXL) is standard. The software refines bond lengths, angles, and hydrogen-bonding networks. For example, intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds stabilize crystal packing .
Q. What safety protocols are critical during synthesis and handling?
- Use PPE (gloves, goggles) to avoid inhalation/contact with intermediates like chlorinated phenols.
- Work in a fume hood with proper ventilation.
- Neutralize acidic/basic waste before disposal .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of derivatives?
Strategies include:
- Temperature control (e.g., cooling to 0–5°C during TBTU addition to suppress side reactions) .
- Catalytic use of 2,6-lutidine to enhance coupling efficiency .
- Purification via flash chromatography or recrystallization to isolate high-purity intermediates . Note: Low yields (e.g., 14% in ) highlight challenges in sterically hindered systems.
Q. What advanced techniques resolve contradictions in spectroscopic vs. crystallographic data?
- Discrepancies in hydrogen bonding : SC-XRD verifies intramolecular interactions (e.g., C–H···O), which NMR may not detect .
- Tautomerism/Conformers : Dynamic NMR or variable-temperature studies differentiate rotamers, while SC-XRD provides static snapshots .
- Purity conflicts : Cross-validate HPLC-UV (≥95% purity) with ESI-MS to detect trace impurities .
Q. How do substituents on the phenyl ring affect biological activity or physicochemical properties?
- Electron-withdrawing groups (e.g., -Cl): Enhance stability and hydrogen-bond acceptor strength, influencing solubility and receptor binding .
- Methyl groups : Increase lipophilicity (logP), critical for membrane permeability in antimicrobial or antitumor studies .
- Fluorine substitution : Modulates metabolic stability and bioavailability in drug design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
